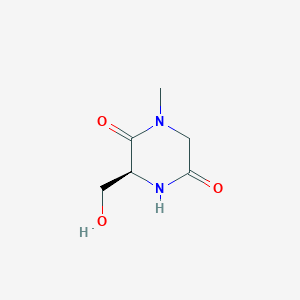
4-nitro-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features both an imidazole ring and a nitro group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group and the aldehyde functionality makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-imidazole-5-carbaldehyde typically involves the nitration of 1H-imidazole-5-carbaldehyde. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-nitro-1H-imidazole-5-carboxylic acid.
Reduction: 4-amino-1H-imidazole-5-carbaldehyde.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitro-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-nitro-1H-imidazole-5-carbaldehyde is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further participate in various biochemical pathways. These interactions can affect molecular targets such as enzymes and receptors, influencing cellular processes.
類似化合物との比較
4-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of a nitro group.
4-Chloro-1H-imidazole-5-carbaldehyde: Contains a chloro group instead of a nitro group.
5-Nitro-1H-imidazole-4-carboxaldehyde: Positional isomer with the nitro and aldehyde groups at different positions.
Uniqueness: 4-Nitro-1H-imidazole-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various applications.
特性
IUPAC Name |
4-nitro-1H-imidazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCOWLYQUZAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7809558.png)


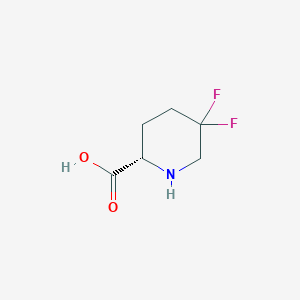
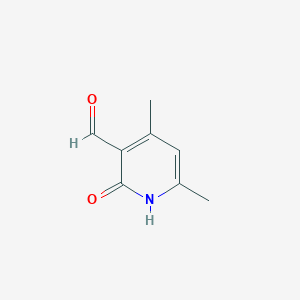
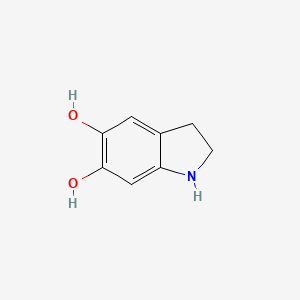

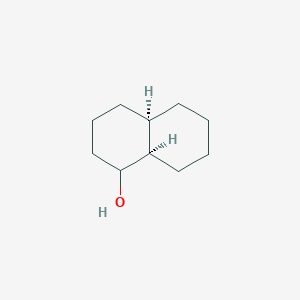
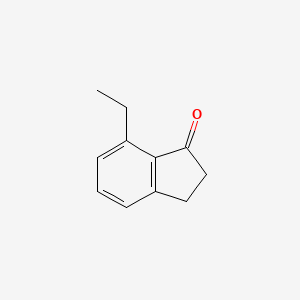
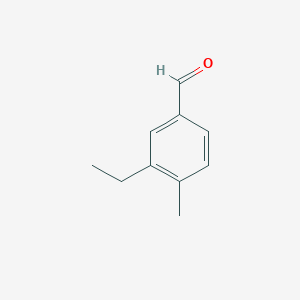
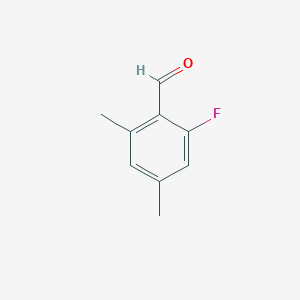
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B7809639.png)
